molecular formula C13H16N3O4 B1588874 2-(4-Nitrophenyl)-4,4,5,5-tetramethylimidazoline-3-oxide-1-oxyl CAS No. 38582-73-9

2-(4-Nitrophenyl)-4,4,5,5-tetramethylimidazoline-3-oxide-1-oxyl

Cat. No. B1588874
CAS RN: 38582-73-9
M. Wt: 278.28 g/mol
InChI Key: BVNMZQREQCFTOC-UHFFFAOYSA-N
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Description

The compound “2-(4-Nitrophenyl)-4,4,5,5-tetramethylimidazoline-3-oxide-1-oxyl” is a phosphate protecting reagent1. However, detailed information about this specific compound is not readily available.



Synthesis Analysis

The synthesis of related compounds involves a simple nucleophilic substitution reaction2. However, the specific synthesis process for “2-(4-Nitrophenyl)-4,4,5,5-tetramethylimidazoline-3-oxide-1-oxyl” is not clearly documented in the available sources.



Molecular Structure Analysis

The molecular structure of related compounds has been characterized by X-ray crystallographic analysis and spectroscopic methods3. However, the specific molecular structure of “2-(4-Nitrophenyl)-4,4,5,5-tetramethylimidazoline-3-oxide-1-oxyl” is not clearly documented in the available sources.



Chemical Reactions Analysis

The reduction of 4-nitrophenol (4-NP) in the presence of reducing agents by various nanostructured materials has been selected as a model benchmark reaction to explore the catalytic activity4. However, the specific chemical reactions involving “2-(4-Nitrophenyl)-4,4,5,5-tetramethylimidazoline-3-oxide-1-oxyl” are not clearly documented in the available sources.



Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds such as 4-nitrophenol include a slightly yellow, crystalline material, moderately toxic, with a dissociation constant (pKa) of 7.15 at 25 °C5. However, the specific physical and chemical properties of “2-(4-Nitrophenyl)-4,4,5,5-tetramethylimidazoline-3-oxide-1-oxyl” are not clearly documented in the available sources.


Scientific Research Applications

  • Catalytic Reduction of 4-Nitrophenol

    • Scientific Field : Chemistry, specifically Catalysis and Nanotechnology .
    • Summary of Application : The compound is used in the catalytic reduction of 4-nitrophenol (4-NP), a process that has become a benchmark reaction to assess the activity of nanostructured materials .
    • Methods of Application : The reduction of 4-NP is performed using various synthesized efficient catalytic nanostructured materials . The reaction is monitored using UV–visible spectroscopic techniques, allowing for easy measurement of kinetic parameters .
    • Results or Outcomes : The reduction of 4-NP is considered a universally accepted model catalytic reaction due to the ease of measurement of kinetic parameters . The review discusses various aspects of this model catalytic reduction related to thermodynamics parameters .
  • Free Radical Research

    • Scientific Field : Chemistry, specifically Free Radical Research .
    • Summary of Application : The compound, also known as 4-Nitrophenylnitronyl Nitroxide Free Radical, is used in research related to free radicals .
  • Organic Radical Magnets

    • Scientific Field : Physics and Chemistry, specifically Magnetism and Organic Chemistry .
    • Summary of Application : The compound is used in the study of organic radical magnets . These are materials that exhibit magnetism due to the presence of unpaired electrons in organic molecules .
  • Organic Radical Magnets

    • Scientific Field : Physics and Chemistry, specifically Magnetism and Organic Chemistry .
    • Summary of Application : The compound is used in the study of organic radical magnets . These are materials that exhibit magnetism due to the presence of unpaired electrons in organic molecules .

Safety And Hazards

The safety data sheet for related compounds indicates that they may be toxic if swallowed and may cause damage to organs through prolonged or repeated exposure6. However, the specific safety and hazards associated with “2-(4-Nitrophenyl)-4,4,5,5-tetramethylimidazoline-3-oxide-1-oxyl” are not clearly documented in the available sources.


Future Directions

The future directions for related compounds involve the exploration of their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP4. However, the specific future directions for “2-(4-Nitrophenyl)-4,4,5,5-tetramethylimidazoline-3-oxide-1-oxyl” are not clearly documented in the available sources.


Please note that the information provided is based on the available sources and there may be additional information not covered in this analysis. For a more comprehensive understanding, further research and consultation with experts in the field may be necessary.


properties

InChI

InChI=1S/C13H16N3O4/c1-12(2)13(3,4)15(18)11(14(12)17)9-5-7-10(8-6-9)16(19)20/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVNMZQREQCFTOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C([N+](=C(N1[O])C2=CC=C(C=C2)[N+](=O)[O-])[O-])(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40457352
Record name p-NPNN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Nitrophenyl)-4,4,5,5-tetramethylimidazoline-3-oxide-1-oxyl

CAS RN

38582-73-9
Record name p-NPNN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Nitrophenyl)-4,4,5,5-tetramethylimidazoline-3-oxide-1-oxyl
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2-(4-Nitrophenyl)-4,4,5,5-tetramethylimidazoline-3-oxide-1-oxyl
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2-(4-Nitrophenyl)-4,4,5,5-tetramethylimidazoline-3-oxide-1-oxyl
Reactant of Route 5
2-(4-Nitrophenyl)-4,4,5,5-tetramethylimidazoline-3-oxide-1-oxyl
Reactant of Route 6
2-(4-Nitrophenyl)-4,4,5,5-tetramethylimidazoline-3-oxide-1-oxyl

Citations

For This Compound
5
Citations
S Suzuki, F Nakamura, T Naota - Materials Chemistry Frontiers, 2018 - pubs.rsc.org
We have developed an efficient synthetic method for (nitronyl nitroxide)-substituted (NN-substituted) π-electronic compounds via palladium-catalyzed cross-coupling reactions with a …
Number of citations: 27 pubs.rsc.org
Y Wu, L Bi, W Bi, Z Li, M Zhao, C Wang, J Ju… - Bioorganic & medicinal …, 2006 - Elsevier
To develop more potent small molecules with enhanced free radical scavenger properties, we designed and synthesized a series of nitronyl nitroxide derivatives 4a–h. A lead …
Number of citations: 47 www.sciencedirect.com
S Nagaoka, K Nagai, Y Fujii, A Ouchi… - Journal of agricultural …, 2013 - ACS Publications
A new free radical absorption capacity assay method is proposed with use of an aroxyl radical (2,6-di-tert-butyl-4-(4′-methoxyphenyl)phenoxyl radical) and stopped-flow spectroscopy …
Number of citations: 15 pubs.acs.org
A Tkacheva - 2021 - opus.lib.uts.edu.au
The predicted theoretical energy density of a Li-O₂ battery is close to that of gasoline, which makes it one of the most promising forms of energy storage. To allow Li-O₂ batteries to …
Number of citations: 0 opus.lib.uts.edu.au
W Huang, S Wang, R Liang, Q Gong… - Journal of Modern …, 2002 - Taylor & Francis
The third-order nonlinearity of five stable organic radical species with nitronyl nitroxide group was investigated using a femtosecond optical Kerr gate method. The magnitudes of their …
Number of citations: 5 www.tandfonline.com

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